4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation reactions with amines to form imine derivatives.
Oxidation and reduction: The benzothiazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation reactions: Reagents such as primary amines and aldehydes are used, often in the presence of a catalyst like acetic acid.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted benzothiazole derivatives.
Condensation reactions: Imine derivatives.
Oxidation and reduction: Oxidized or reduced forms of the benzothiazole ring.
Scientific Research Applications
4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the cyano group can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
- This compound derivatives
- Other benzothiazole derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and dichlorobenzothiazole groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS/c16-10-5-6-11-13(12(10)17)19-15(22-11)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBKYQJFJTXVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.